molecular formula C19H14FN3OS B5059247 3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5059247
M. Wt: 351.4 g/mol
InChI Key: NLGMVXFOYXAZHN-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has been widely used in scientific research. This compound is known for its unique structure and properties, which make it suitable for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may interact with certain receptors in the brain, which may play a role in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which may lead to the inhibition of cancer cell growth. Additionally, this compound has been shown to interact with certain receptors in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its unique structure and properties. This compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. One potential direction is the further study of its mechanism of action, which may lead to the development of more effective drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research may be needed to determine the potential toxicity of this compound and its suitability for use in clinical applications. Overall, the continued research and development of 3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile may lead to the development of new and innovative treatments for a variety of diseases.

Synthesis Methods

The synthesis of 3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-(4-methoxyphenyl)-2-aminothiazole with 4-fluoro-α,α-dimethylbenzyl bromide in the presence of a base. The resulting intermediate is then treated with acrylonitrile to obtain the final product. The synthesis method of this compound has been well-established and is widely used in research laboratories.

Scientific Research Applications

3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively used in scientific research due to its unique properties. This compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(Z)-3-(4-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-24-17-8-2-13(3-9-17)18-12-25-19(23-18)14(10-21)11-22-16-6-4-15(20)5-7-16/h2-9,11-12,22H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGMVXFOYXAZHN-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[(4-Fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

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